Dihexyl fumarate

Description

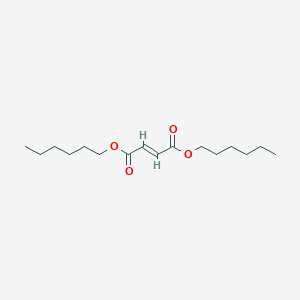

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dihexyl (E)-but-2-enedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O4/c1-3-5-7-9-13-19-15(17)11-12-16(18)20-14-10-8-6-4-2/h11-12H,3-10,13-14H2,1-2H3/b12-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMCVOSQFZZCSLN-VAWYXSNFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)C=CC(=O)OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCOC(=O)/C=C/C(=O)OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00893393 | |

| Record name | Dihexyl (2E)-2-butenedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | 2-Butenedioic acid (2E)-, 1,4-dihexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

19139-31-2 | |

| Record name | Dihexyl fumarate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19139-31-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihexyl fumarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019139312 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butenedioic acid (2E)-, 1,4-dihexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dihexyl (2E)-2-butenedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00893393 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dihexyl fumarate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.924 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIHEXYL FUMARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B3O343SS2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Chemical Transformations of Dihexyl Fumarate

Esterification Pathways for Dihexyl Fumarate (B1241708) Synthesis

The primary route to synthesizing dihexyl fumarate is through the esterification of fumaric acid with hexanol. This reaction involves the combination of the dicarboxylic acid with two equivalents of the alcohol, typically in the presence of a catalyst to drive the reaction towards the formation of the diester.

Optimization of Esterification Efficiency: Catalytic Systems and Reaction Parameters

The efficiency of this compound synthesis is highly dependent on the choice of catalyst and the optimization of reaction parameters such as temperature, reaction time, and molar ratio of reactants. While traditional methods may utilize mineral acids like sulfuric acid, contemporary research focuses on developing more efficient and environmentally benign catalytic systems. rsc.orgresearchgate.net The use of solid acid catalysts, for instance, can simplify product purification and catalyst recycling. google.comresearchgate.net

Key parameters that are often optimized to maximize the yield and purity of the final product include:

Temperature: Esterification reactions are typically conducted at elevated temperatures to increase the reaction rate. google.comgoogle.com

Molar Ratio: An excess of the alcohol (hexanol) can be used to shift the reaction equilibrium towards the product side, increasing the conversion of fumaric acid. researchgate.net

Catalyst Loading: The amount of catalyst used is a critical parameter that needs to be optimized to ensure a high reaction rate without causing unwanted side reactions.

Water Removal: As water is a byproduct of the esterification reaction, its continuous removal from the reaction mixture can drive the equilibrium towards the formation of this compound. google.com

Table 1: Key Parameters in Esterification Reactions

| Parameter | Description | Typical Range |

| Temperature | The temperature at which the reaction is carried out. | 55-130°C google.comgoogle.comresearchgate.net |

| Reactant Molar Ratio | The ratio of moles of alcohol to moles of acid. | 1:2 to 1:3 (acid:alcohol) |

| Catalyst Loading | The weight percentage of the catalyst relative to the limiting reactant. | 3-7% w/w |

| Reaction Time | The duration of the reaction. | 1.5-48 hours google.comgoogle.com |

Functionalization and Derivatization Strategies

The chemical structure of this compound offers multiple sites for functionalization and derivatization, allowing for the synthesis of a wide range of novel molecules and materials. ontosight.ai

Targeted Chemical Modifications of the Fumarate Backbone

The carbon-carbon double bond in the fumarate backbone is a key site for chemical modification. ontosight.ai This double bond can undergo various addition reactions, allowing for the introduction of new functional groups. For example, epoxidation of the double bond can be achieved using potent oxidizing agents. mdpi.com Another important reaction is the Michael addition, where nucleophiles add to the β-carbon of the α,β-unsaturated ester system. mdpi.com These modifications can be used to alter the chemical and physical properties of the molecule, such as its reactivity, polarity, and biodegradability. mcgill.ca

Incorporation into Complex Molecular Architectures

This compound can serve as a monomer in polymerization reactions to create a variety of polymers with unique properties. cymitquimica.comgoogle.com It can be homopolymerized or copolymerized with other monomers, such as styrene (B11656) or vinyl acetate (B1210297), to produce materials with tailored characteristics. unlp.edu.ar The resulting polymers, which can have linear or branched architectures, find applications in diverse areas. researchgate.net For instance, copolymers of dialkyl fumarates are known to have high thermal stability and chain rigidity. researchgate.net The incorporation of this compound into polymer backbones can impart specific properties, such as improved flexibility or altered surface characteristics. google.comgoogle.comgoogle.com The ability to create complex macromolecular structures from this compound opens up possibilities for designing advanced materials for a range of applications. researchgate.netresearchgate.net

Polymerization and Copolymerization Kinetics and Mechanisms of Dihexyl Fumarate

Fundamental Radical Polymerization of Dihexyl Fumarate (B1241708)

Dialkyl fumarates, including dihexyl fumarate, are 1,2-disubstituted ethylenic monomers. Their polymerization was initially considered difficult due to the significant steric hindrance caused by the substituents on adjacent carbons of the main chain. However, it was later discovered that homopolymerization of dialkyl fumarates is possible through radical polymerization. unlp.edu.ar

Kinetic studies of the homopolymerization of dialkyl fumarates (DRFs) have revealed key aspects of their reaction mechanisms. The rate of polymerization is influenced by the structure of the ester groups. While fumarates with linear alkyl side chains generally exhibit low homopolymerization reactivity, those with branched side groups, particularly those with secondary and tertiary carbons, show increased reactivity. This is attributed to the increased rigidity of the polymer backbone, which favors the chain-growth step over bimolecular termination.

Electron spin resonance (ESR) spectroscopy has been a crucial tool in determining the concentration of propagating radicals and the rate constants for the polymerization of DRFs. Studies have shown that the absolute rate constants for propagation and termination are exceptionally small. However, the high concentration of polymer radicals, as confirmed by ESR, compensates for these low rate constants.

The choice of initiator and the reaction conditions significantly impact the rate of polymerization and the molecular weight of the resulting poly(this compound). unlp.edu.argoogle.com

Initiators: The type of radical initiator used plays a critical role. For instance, initiators like 2,2′-azobis(isobutyrate) (MAIB) can lead to polymers with higher molecular weights compared to other azo initiators because they generate more stable primary radicals. unlp.edu.ar The concentration of the initiator is another key parameter; it typically ranges from 0.2 to 5.0 wt% of the total monomer charge to achieve high monomer conversion. google.com The efficiency of the initiator can also be influenced by the rate of its addition to the reaction mixture. google.com

Reaction Conditions:

Temperature: The reaction temperature affects the rate of radical polymerization and the molecular weight of the polymer. google.com

Monomer Concentration: The concentration of the monomer is a factor that, in conjunction with other conditions, determines the polymerization outcome. google.com

Solvent: Polymerization can be carried out in bulk, solution, suspension, or emulsion. google.com Bulk and suspension polymerization are often preferred for producing high molecular weight polymers with good mechanical properties and transparency. google.com Emulsion polymerization of diisopropyl fumarate, a related dialkyl fumarate, has been shown to have a much higher reaction rate than bulk or solution polymerization, although conversion may be limited over time. unlp.edu.ar

Oxygen: It is preferable to conduct the polymerization in the absence of oxygen. google.com

Microwave Irradiation: The use of microwave irradiation has been shown to accelerate the polymerization of dialkyl fumarates. unlp.edu.arrsc.org

The following table summarizes the influence of various factors on the polymerization of dialkyl fumarates:

| Factor | Influence | Reference(s) |

| Initiator Type | Affects molecular weight; MAIB can produce higher molecular weight polymers. | unlp.edu.ar |

| Initiator Concentration | Typically 0.2-5.0 wt% for high conversion. | google.com |

| Reaction Temperature | Influences polymerization rate and molecular weight. | google.com |

| Polymerization Method | Bulk and suspension are preferred for high molecular weight and transparency. Emulsion polymerization can increase the reaction rate. | unlp.edu.argoogle.com |

The stereochemistry of poly(dialkyl fumarates) is an important aspect of their structure. The bulky side groups of these polymers lead to a less flexible, more rigid backbone. Calorimetric measurements and X-ray diffraction analysis of poly(di-isopropyl fumarate) have indicated its crystalline nature, which suggests a degree of stereoselectivity in the polymerization reaction. The type of addition during propagation, whether meso (cis) or racemo (trans), is believed to play a significant role in the propagation rate.

Influence of Initiators and Reaction Conditions on Polymerization Rate and Molecular Weight

Copolymerization Behavior of this compound with Vinyl Monomers

This compound can be copolymerized with various vinyl monomers to produce copolymers with a range of properties. unlp.edu.arunlp.edu.ar

The copolymerization behavior of dialkyl fumarates with different vinyl monomers has been systematically studied. unlp.edu.ar The reactivity ratios (r1 and r2) are crucial parameters that describe the relative reactivity of the monomers in a copolymerization reaction and provide information about the resulting copolymer structure. scielo.br

For example, studies on diisopropyl fumarate (DIPF), a related dialkyl fumarate, have shown a high tendency for alternating copolymerization with electron-donating comonomers like styrene (B11656) and vinyl esters. unlp.edu.ar Conversely, its reactivity decreases with electron-withdrawing monomers such as methyl acrylate (B77674) and methyl methacrylate. unlp.edu.ar The relative reactivity of different dialkyl fumarates towards a polystyryl radical is influenced by both the steric and polar effects of the ester groups. unlp.edu.ar In the case of copolymerization between two different dialkyl fumarates, a random distribution of comonomers is typically observed. unlp.edu.ar

The product of the reactivity ratios (r1 x r2) can indicate the sequence distribution of monomeric units. For instance, in the copolymerization of diisopropyl fumarate with p-nitrobenzyl acrylate, the r1 x r2 value suggests a random distribution with a preference for the addition of the acrylate monomer. unlp.edu.ar Copolymers of dioctyl fumarate and vinyl benzoate (B1203000) have an r1r2 product of 0.042, indicating a high tendency towards alternating copolymerization. researchgate.netconicet.gov.arresearchgate.net

The following table presents reactivity ratios for the copolymerization of dioctyl fumarate (DOF) with styrene (S):

| Monomer 1 (M1) | Monomer 2 (M2) | r1 | r2 | r1 x r2 | Copolymer Structure | Reference(s) |

| Dioctyl Fumarate (DOF) | Styrene (S) | 0.13 | 0.65 | 0.0845 | Random with tendency to alternate | unlp.edu.ar |

Controlled radical polymerization (CRP) techniques offer a way to synthesize polymers with well-defined architectures, predetermined molecular weights, and low polydispersity. rsc.orgsigmaaldrich.com These methods, which include Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, have been applied to fumaric monomers. unlp.edu.arrsc.orgsigmaaldrich.com

RAFT Polymerization: This technique has been used to produce poly(diisopropyl fumarate) with controlled molecular weight and a narrow molecular weight distribution, although achieving high molecular weights can be challenging. unlp.edu.ar The resulting polymer can then be used as a macro-chain transfer agent to synthesize block copolymers. For example, a block copolymer of diisopropyl fumarate and 2-ethylhexyl acrylate has been successfully synthesized using this method. unlp.edu.ar

ATRP: This is another widely used CRP method that could potentially be applied to the synthesis of this compound copolymers. sigmaaldrich.comspringernature.commdpi.com

The application of these controlled polymerization techniques opens up possibilities for creating novel this compound-based copolymers with tailored properties for specific applications.

Influence of Comonomer Structure on Copolymerization Kinetics and Properties

The structure of the comonomer plays a pivotal role in the kinetics of copolymerization with dialkyl fumarates, including this compound, and dictates the properties of the resulting copolymer. Systematic studies on dialkyl fumarates (DRFs) have demonstrated that their reactivity is significantly influenced by the electronic nature of the comonomer. unlp.edu.ar

For instance, diisopropyl fumarate (DIPF), a structurally similar monomer, shows a high propensity for alternating copolymerization with electron-donating comonomers such as styrene, N-vinylcarbazole, and vinyl esters. unlp.edu.ar Conversely, its reactivity diminishes when paired with electron-withdrawing monomers like methyl acrylate and methyl methacrylate. unlp.edu.ar This behavior is attributed to the formation of charge-transfer complexes in the transition state. core.ac.uk The relative reactivity of different DRFs with a polystyryl radical is dependent on both the steric and polar effects of the specific ester groups. unlp.edu.ar

In the case of long-chain dialkyl fumarates like dioctyl fumarate (DOF) and di-n-docosyl fumarate (DDF), copolymerization with monomers such as vinyl acetate (B1210297) (VA) and various n-alkyl (meth)acrylates has been investigated. core.ac.ukresearchgate.net Research on DOF copolymerized with vinyl benzoate (VB) indicated a strong tendency toward alternating copolymerization, with a reactivity ratio product (r1·r2) of 0.042. researchgate.net In these systems, both the polymerization yield and the molecular weight of the copolymer tend to increase as the molar fraction of the fumarate in the initial feed decreases. researchgate.netresearchgate.net

The bulkiness of the comonomer's substituent also affects the molecular weight of the final polymer. In copolymerizations of DDF with (meth)acrylates, the molecular weight of the resulting polymer increases with the bulkiness of the acrylate's alkyl substituent. core.ac.uk This is a consequence of the rigid chain structure of poly(dialkyl fumarates), where bulky substituents slow the rate of bimolecular termination more significantly than they hinder the propagation rate. core.ac.uk The performance of dialkyl fumarate-vinyl acetate copolymers as flow improvers for crude oil has been shown to be highly dependent on the comonomer ratio, with optimal performance achieved at a specific vinyl acetate content. tandfonline.com

Table 1: Influence of Comonomer on Dialkyl Fumarate (DRF) Copolymerization

| Dialkyl Fumarate | Comonomer | Key Finding | Reference |

|---|---|---|---|

| Diisopropyl Fumarate (DIPF) | Styrene | High tendency for alternating copolymerization. | unlp.edu.ar |

| Diisopropyl Fumarate (DIPF) | Methyl Acrylate | Decreased reactivity compared to electron-donating monomers. | unlp.edu.ar |

| Dioctyl Fumarate (DOF) | Vinyl Benzoate (VB) | Strong alternating behavior (r1·r2 = 0.042). Yield and Mw increase with decreasing initial fDOF. | researchgate.net |

| Di-n-docosyl Fumarate (DDF) | n-Alkyl (Meth)acrylates | Copolymer molecular weight increases with the bulkiness of the acrylate substituent. | core.ac.uk |

| Dialkyl Fumarate | Vinyl Acetate (VA) | Copolymer performance is highly sensitive to the molar ratio of the comonomers. | tandfonline.com |

Advanced Polymerization Techniques and Novel Architectures

To overcome the inherently slow polymerization rates of 1,2-disubstituted ethylenes like this compound, researchers have explored advanced polymerization techniques. unlp.edu.ar These methods offer enhanced reaction kinetics and enable the creation of novel polymer architectures.

Emulsion Polymerization and Nanoparticle Formation

Emulsion polymerization presents a method to significantly increase the polymerization rate of dialkyl fumarates compared to bulk or solution techniques. unlp.edu.ar Studies using diisopropyl fumarate (DIPF) with a redox initiator in an emulsion system demonstrated a much higher reaction rate, although a limiting conversion was reached within a short period (e.g., 20 minutes). unlp.edu.ar The process typically involves dispersing the monomer in an aqueous solution containing a surfactant, where polymerization is initiated by a water-soluble initiator within micelles. atamanchemicals.com This technique is applicable to a range of fumarates, including this compound. google.com Copolymers based on diethyl fumarate have also been successfully synthesized via redox emulsion polymerization. researchgate.net

While the direct synthesis of this compound nanoparticles via emulsion polymerization is not extensively documented, related fumaric copolymers have been used to form well-defined nanoparticles. researchgate.net For example, an amphiphilic triblock copolymer containing a hydrophobic block of diisopropyl fumarate (DIPF) and vinyl benzoate was synthesized. researchgate.net This polymer was capable of self-assembly via a solvent injection method to form polymersomes, which are hollow nanoparticles. researchgate.net The resulting vesicles had a Z-average hydrodynamic diameter of 163 nm. researchgate.net This demonstrates the potential of fumarate-based polymers in creating nanostructured materials. The formation of solid lipid nanoparticles (SLNs) loaded with dimethyl fumarate has also been achieved through hot emulsion and ultrasonication techniques, resulting in particles with average sizes ranging from approximately 300 to 850 nm. nih.govajchem-a.com

Microwave-Assisted Polymerization Kinetics

Microwave irradiation is a powerful tool for accelerating the radical polymerization of dialkyl fumarates. ajer.org The application of microwave energy significantly enhances the rate of polymerization when compared to conventional thermal methods. rsc.org For a series of dialkyl fumarates initiated by benzoyl peroxide, the order of reactivity under microwave irradiation was found to be dicyclohexyl fumarate (DCHF) > diisopropyl fumarate (DIPF) > di-2-ethylhexyl fumarate (DEHF) > di-2-phenylethyl fumarate (DPEF). unlp.edu.ar Di-2-ethylhexyl fumarate is an isomer of this compound.

The mechanism under microwave conditions appears to be the same as in conventional radical polymerization, as suggested by the resulting polymer's molecular weight distribution (Mw/Mn) being close to 2. unlp.edu.ar The primary effect of the microwaves is a rapid, localized heating that accelerates the decomposition of the initiator and subsequent propagation steps. ajer.orgrsc.org Studies on diisopropyl fumarate showed that as the microwave irradiation power was increased, the monomer conversion increased dramatically, particularly in the first 10 minutes of reaction. ajer.org

Table 2: Effect of Microwave Power on Conversion of Diisopropyl Fumarate (DiPF) after 10 min

| Initiator | Irradiation Power (W) | Conversion (%) | Reference |

|---|---|---|---|

| Benzoyl Peroxide (BP) | 140 | ~35 | ajer.org |

| Benzoyl Peroxide (BP) | 210 | ~55 | ajer.org |

| Benzoyl Peroxide (BP) | 280 | ~70 | ajer.org |

Thiol-Ene Photopolymerization Mechanisms and Network Architecture

Thiol-ene photopolymerization is a highly efficient "click" chemistry reaction that can be used to form polymer networks from fumarate monomers. mdpi.commdpi.com The mechanism is a step-growth radical addition where a thiol (R-SH) adds across the fumarate's carbon-carbon double bond. acs.orgnih.gov The process is typically initiated by a photoinitiator that generates radicals upon exposure to UV light. nih.gov These primary radicals abstract a hydrogen atom from a thiol, creating a thiyl radical. This thiyl radical then propagates by adding to an 'ene' (the fumarate double bond), forming a carbon-centered radical. nih.gov This carbon radical rapidly undergoes chain transfer with another thiol molecule, regenerating the thiyl radical and completing one cycle of the addition reaction. nih.gov

Structure Property Relationships and Advanced Applications of Dihexyl Fumarate Based Polymeric Materials

Poly(Dihexyl Fumarate) and Copolymer Structure-Performance Correlation

The performance of polymeric materials derived from dihexyl fumarate (B1241708) is intrinsically linked to their molecular structure. Poly(this compound) belongs to a class of polymers known as poly(dialkyl fumarates), which are characterized by a rigid polymer backbone due to the trans-vinylene group in the fumarate unit. researchgate.netresearchgate.net This rigidity significantly influences the polymer's physical and chemical properties. researchgate.net The long, flexible hexyl side chains attached to this rigid backbone create a "comb-like" structure, which is a key determinant of the material's behavior, particularly in its applications as a flow improver. researchgate.net

Morphological and Rheological Characterization of Polymeric Systems

The rheological behavior of poly(this compound)-based systems is a critical aspect of their characterization and is directly related to their molecular structure and morphology. tandfonline.comnih.govmdpi.com The viscosity of these polymers in solution or in a molten state is influenced by factors such as molecular weight, copolymer composition, and temperature. tandfonline.comresearchgate.net In general, the addition of poly(dialkyl fumarate) copolymers to a liquid system, such as a hydrocarbon oil, will increase its viscosity. tandfonline.com This effect is more pronounced for copolymers with higher molecular weights. tandfonline.com The study of the rheological properties provides insights into the flow behavior of these materials and is essential for their application as flow improvers. tandfonline.comresearchgate.net

Below is a table summarizing the characterization of a dioctyl fumarate-co-styrene copolymer, which provides insights into the typical properties of such polymeric systems.

| Property | Description |

| Synthesis | Radical polymerization of dioctyl fumarate (DOF) and styrene (B11656) (S). tandfonline.com |

| Characterization Methods | 1H-NMR and FTIR spectroscopy for monomer composition; Size Exclusion Chromatography (SEC) for molecular weight. tandfonline.com |

| Morphological Analysis | Fluorescence microscopy and Differential Scanning Calorimetry (DSC) to study blend morphology and thermal behavior. tandfonline.com |

| Rheological Behavior | Rotational viscometry to measure viscosity changes. All modified bitumens (B1180155) exhibited higher viscosity than the base bitumen. tandfonline.com |

| Compatibility | Good polymer-bitumen compatibility was observed. tandfonline.com |

Thermomechanical Properties and Relaxation Phenomena in Fumarate Polymers

The thermomechanical properties of poly(this compound) and its copolymers are dictated by the interplay between the rigid main chain and the flexible side chains. The glass transition temperature (Tg) is a key parameter that characterizes the transition from a rigid, glassy state to a more flexible, rubbery state. nih.gov The Tg of poly(dialkyl fumarates) can be tuned by copolymerization with other monomers. unlp.edu.ar The rigid nature of the fumarate backbone generally leads to relatively high thermal stability. researchgate.netresearchgate.net

A notable characteristic of poly(fumarate)s is the presence of distinct relaxation processes, often referred to as α and β relaxations. nih.govresearchgate.net The α-relaxation is associated with the glass transition and involves large-scale segmental motions of the polymer backbone. nih.govmdpi.com The β-relaxation, on the other hand, is a secondary relaxation that occurs at lower temperatures and is typically associated with more localized motions, such as the movement of the side chains. nih.govresearchgate.netresearchgate.net In poly(fumarate)s, the β-relaxation can be unusually strong, and in some cases, two distinct thermal anomalies corresponding to α and β relaxations can be observed in differential scanning calorimetry (DSC) measurements, which is uncommon for a homopolymer. nih.govresearchgate.net This strong β-relaxation is thought to be linked to the restricted rotation along the polymer's main chain. nih.gov The study of these relaxation phenomena is crucial for understanding the mechanical and physical properties of these materials over a range of temperatures. mdpi.compurdue.edumdpi.com

Functional Polymeric Materials for Specialized Engineering Applications

The unique structural features of poly(this compound)-based polymers make them suitable for a variety of specialized engineering applications. researchgate.net Their ability to modify the properties of hydrocarbon systems at low temperatures has led to their use as performance-enhancing additives in lubricants and crude oils. researchgate.nettandfonline.comcn-lubricantadditive.com

Applications as Pour Point Depressants and Flow Improvers in Hydrocarbon Systems

One of the most significant applications of poly(this compound) and its copolymers is as pour point depressants (PPDs) and flow improvers (FIs) for waxy crude oils and lubricating oils. researchgate.nettandfonline.comijeast.com The pour point is the lowest temperature at which an oil will flow, and the formation of wax crystals at low temperatures can lead to a significant increase in viscosity and ultimately cause the oil to solidify, posing serious challenges for transportation and storage. ijeast.comtandfonline.com PPDs are additives designed to lower this temperature, ensuring the fluidity of the oil in cold environments. ijeast.com

The effectiveness of poly(this compound)-based polymers as PPDs stems from their ability to interact with and modify the crystallization of paraffin (B1166041) waxes present in hydrocarbon systems. mdpi.comresearchgate.net The mechanism of action involves a process of co-crystallization. mdpi.comifpenergiesnouvelles.fr The long alkyl side chains of the fumarate polymer are structurally similar to the long-chain n-alkanes that constitute the wax. researchgate.netresearchgate.net This similarity allows the polymer to integrate into the growing wax crystal lattice. mdpi.com

Once incorporated, the bulky and rigid polymer backbone disrupts the regular, interlocking network of wax crystals that would normally form. ifpenergiesnouvelles.fr This disruption prevents the formation of large, three-dimensional crystal structures that are responsible for the gelling of the oil. mdpi.com Instead, smaller, more compact, and less cohesive wax crystals are formed, which remain dispersed in the oil, thus maintaining its fluidity at lower temperatures. tandfonline.commdpi.com The polar components of the copolymers, such as those derived from vinyl acetate (B1210297), can also play a role by interacting with the polar constituents of the crude oil, further modifying the crystal habit. onepetro.org

The performance of this compound-based copolymers as PPDs is highly dependent on their molecular architecture and composition. researchgate.nettandfonline.com Key factors that influence their effectiveness include the length of the alkyl side chains, the molecular weight of the copolymer, and the nature and proportion of the comonomer. researchgate.net

Studies on various dialkyl fumarate-vinyl acetate copolymers have shown that the length of the alkyl chain is a critical parameter. researchgate.net There is an optimal chain length that provides the best performance for a given crude oil, as it needs to be compatible with the paraffin wax molecules in that specific oil. researchgate.net The molecular weight of the copolymer also plays a significant role, with higher molecular weight polymers often exhibiting a more pronounced effect on viscosity. tandfonline.com

The composition of the copolymer, specifically the ratio of the non-polar dialkyl fumarate units to the more polar comonomer units (e.g., vinyl acetate), is crucial for achieving the desired balance of properties. tandfonline.com The non-polar segments are responsible for the co-crystallization with the wax, while the polar segments can enhance the solubility of the polymer in the oil and prevent the aggregation of the modified wax crystals. tandfonline.com Research has indicated that for certain crude oils, a specific molar ratio of vinyl acetate in dialkyl fumarate-vinyl acetate copolymers leads to the most effective performance as a flow improver. tandfonline.com For example, one study found that a copolymer with 58-59% (mol) of vinyl acetate was the most effective. tandfonline.com

The table below illustrates the effect of copolymer composition on the pour point of a waxy crude oil, based on data for maleic anhydride-based copolymers, which share structural similarities with fumarate copolymers.

| Copolymer | Pendant Group | Pour Point Depression (°C) |

| PPD-1 | Short alkyl chain | - |

| PPD-4 | Long alkyl chain | 7 |

| PPD-5 | Long alkyl chain | 8 |

| PPD-7 | Aromatic unit | 9 |

| PPD-8 | Aromatic and pendant chains | 12 |

Data adapted from a study on maleic anhydride (B1165640) copolymers, demonstrating the principle of how different functional groups can impact pour point depression performance. mdpi.com

This data highlights that polymers with long alkyl side chains and aromatic units tend to show the best performance in reducing the pour point of crude oil. mdpi.com

Mechanisms of Wax Crystallization Modification

This compound in Drug Delivery Systems: Polymer Encapsulation and Controlled Release

The utilization of polymers in medicine has led to significant advancements in drug delivery, offering precise control over the release of therapeutic agents, which can enhance efficacy and minimize adverse effects. hilarispublisher.com Polymer-based systems can be engineered to encapsulate and protect drugs, facilitating their controlled and targeted delivery. hilarispublisher.com The development of biodegradable polymers is particularly noteworthy, as they break down into harmless byproducts after releasing their drug payload, eliminating the need for surgical removal. hilarispublisher.com

Polymeric nanoparticles, often created through polymerization techniques, are a key area of research. hilarispublisher.com These nanoparticles can encapsulate a wide range of therapeutics, including small molecules and biologics, to protect them from degradation and control their release. mdpi.comimrpress.com The properties of the polymer, such as its chemical structure and molecular weight, are critical in determining the physicochemical characteristics of the nanoparticles, including size, surface charge, and drug-loading capacity. mdpi.com This allows for the tailoring of drug release kinetics to meet specific therapeutic needs. mdpi.com

While direct research on this compound's specific role in drug delivery systems is not extensively detailed in the provided results, the underlying principles of polymer science are relevant. This compound's ability to participate in polymerization reactions suggests its potential as a comonomer in creating copolymers for drug delivery applications. cymitquimica.com The resulting polymer's properties would be influenced by the inclusion of this compound, potentially affecting its biodegradability, drug encapsulation efficiency, and release profile. The ester groups in this compound could be susceptible to hydrolysis, contributing to the biodegradability of a polymer matrix. cymitquimica.com

The general strategies for polymer-based drug delivery involve controlling drug diffusion and the rate of polymer degradation to achieve a desired therapeutic concentration over time. sigmaaldrich.com Different formulations such as nanoparticles, hydrogels, and micelles are employed to improve the solubility and stability of drugs. sigmaaldrich.com The choice of polymer and its characteristics are crucial for the performance of the delivery system. sigmaaldrich.com

Polymer Modifiers for Bitumen and Asphalt (B605645) Applications

Polymers are incorporated into bitumen to enhance its physical and rheological properties, making it more durable and resistant to environmental stresses. These polymer-modified bitumens (PMBs) are used in road paving and other construction applications to improve performance. vidara.com

Research has been conducted on the use of fumaric copolymers as bitumen modifiers. unlp.edu.arconicet.gov.artandfonline.com Specifically, copolymers of dioctyl fumarate (a compound structurally similar to this compound) and styrene have been synthesized and blended with bitumen. unlp.edu.arconicet.gov.artandfonline.com These studies aimed to evaluate the effect of the copolymer's composition and molecular weight on the properties of the modified bitumen. unlp.edu.arconicet.gov.ar

The addition of poly(dioctyl fumarate-co-styrene) copolymers to base bitumen was found to increase the viscosity of the blend. unlp.edu.arconicet.gov.artandfonline.com This effect was more pronounced with copolymers of higher molecular weight. unlp.edu.arconicet.gov.artandfonline.com The increased viscosity signifies a higher resistance to flow, which can be beneficial for the performance of asphalt at high temperatures. unlp.edu.ar

Thermal and morphological analyses of the modified bitumen indicated good compatibility between the fumaric copolymer and the bitumen. unlp.edu.arconicet.gov.artandfonline.com Good compatibility is crucial for the stability and long-term performance of the PMB. These findings suggest that fumaric copolymers, and by extension potentially those based on this compound, could be viable modifiers for bitumen in road engineering applications. unlp.edu.arconicet.gov.artandfonline.com

The energy required for the flow of the modified bitumen, known as the activation energy, was also found to increase with the addition of the fumaric copolymer. unlp.edu.arconicet.gov.ar This indicates that the modified bitumen is more sensitive to temperature changes than the unmodified bitumen within the tested temperature range. unlp.edu.ar

This compound in Polymer Formulations (e.g., Plasticizers)

This compound is utilized as a plasticizer in polymer formulations, particularly for polyvinyl chloride (PVC). cymitquimica.com Plasticizers are additives that increase the flexibility and workability of polymeric materials. mcgill.ca They function by embedding themselves between the polymer chains, reducing intermolecular forces and thereby lowering the glass transition temperature (Tg) of the polymer. nih.gov

The demand for non-phthalate plasticizers has grown due to health and environmental concerns associated with traditional phthalate-based plasticizers like di(2-ethylhexyl) phthalate (B1215562) (DEHP). mcgill.canih.govopenpr.com This has driven research into alternative compounds, including esters of dicarboxylic acids such as fumarates, succinates, and adipates. nih.govresearchgate.net

Research into Plasticizing Efficiency and Compatibility with Polymer Matrices

Research has shown that the effectiveness of a plasticizer depends on its chemical structure, including the nature of the dicarboxylic acid and the length of the alcohol chains in the ester. nih.govacs.org Studies on various diesters have demonstrated that those based on succinic and maleic acids can perform as well as or even better than DEHP as plasticizers for PVC. mcgill.ca

For succinate (B1194679) esters, it has been observed that increasing the length of the alkoxy chains generally enhances the plasticizing effectiveness up to a certain point. mdpi.com For instance, dihexyl succinate (DHS) has been identified as an effective plasticizer for PVC. acs.orgmdpi.com While direct data on this compound's plasticizing efficiency is limited in the provided results, the performance of its structural isomer, dihexyl maleate (B1232345), and other fumarate esters provides some insight. Fumarate esters, in general, have been noted to have poorer plasticizing properties compared to succinates and dibenzoates. oup.com However, studies on dibutyl fumarate in polylactic acid (PLA) showed it to be a more effective plasticizer than its cis-isomer, dibutyl maleate, resulting in a lower glass transition temperature and higher elongation at break. researchgate.net

The compatibility of the plasticizer with the polymer matrix is crucial for its performance and to prevent issues like migration or leaching. nih.gov The critical temperature of dissolution of esters in PVC is an indicator of their compatibility and potential for low migration. nih.gov

Comparative Studies with Phthalate Alternatives

Comparative studies have been conducted to evaluate the performance of various non-phthalate plasticizers against DEHP and other alternatives. These studies often assess properties like plasticizing efficiency, biodegradability, and toxicological profiles. mcgill.caoup.complos.org

In one study, a range of diesters based on maleic, fumaric, and succinic acids were synthesized and tested as PVC plasticizers. mcgill.ca The results indicated that esters with longer alcohol chains were generally good plasticizers. mcgill.ca A key finding was the difference in biodegradability: succinates degraded quickly, fumarates showed some slow degradation, and maleates, which have a similar ester group orientation to DEHP, showed little to no degradation. mcgill.ca

Toxicogenomic screening of potential DEHP replacements has also been performed. plos.org In these studies, maleate and fumarate plasticizers were found to decrease cell viability in certain cell lines, suggesting they may not be suitable replacements from a toxicological standpoint. plos.orgmdpi.comnih.gov In contrast, some succinate and dibenzoate plasticizers showed no significant adverse effects in these tests. plos.orgmdpi.comnih.gov

The following table summarizes the comparative performance of different classes of plasticizer alternatives based on available research findings.

Table 1: Comparative Properties of Phthalate Alternative Plasticizers

| Plasticizer Class | Plasticizing Efficiency | Biodegradability | Toxicological Profile (in vitro) |

|---|---|---|---|

| Fumarates | Moderate, but can be less effective than succinates. oup.com Dibutyl fumarate is more effective than dibutyl maleate in PLA. researchgate.net | Slow degradation observed. mcgill.ca | Showed toxicity in some cell line studies. plos.orgmdpi.comnih.gov |

| Maleates | Potential as plasticizers. oup.com | Poor biodegradability. mcgill.caoup.com | Showed toxicity in some cell line studies. plos.org |

| Succinates | Good to excellent, with longer alkyl chains generally being more effective. acs.orgmdpi.com | Rapidly biodegradable. mcgill.ca | Generally found to be non-toxic in cell-based assays. oup.complos.org |

| Dibenzoates | Good plasticizing properties. oup.com | Good biodegradability. oup.com | Generally found to be non-toxic in cell-based assays. oup.complos.org |

Environmental Fate, Degradation Pathways, and Sustainable Chemistry Aspects of Dihexyl Fumarate

Environmental Persistence and Biodegradation Studies

Influence of Chemical Structure on Biodegradation Rates

The molecular structure of fumarates, including dihexyl fumarate (B1241708), plays a significant role in their biodegradation rates. Research comparing diesters of maleic acid (the cis-isomer), fumaric acid (the trans-isomer), and succinic acid (the saturated analog) has demonstrated that the geometry of the central part of the molecule is a crucial determinant of biodegradability. researchgate.netmdpi.com

Studies using the common soil bacterium Rhodococcus rhodocrous have shown that the degradation rates are dependent on the structure of the central diacid from which the ester is synthesized. researchgate.net Fumarates, with their trans-isomer configuration, generally exhibit some level of biodegradation. mcgill.ca This is in contrast to maleates (the cis-isomers), which show greater resistance to biodegradation. researchgate.netmcgill.ca The saturated succinate (B1194679) esters, which have rotational freedom around the central bond, are typically degraded more rapidly. mdpi.com

| Compound Structure | General Biodegradation Rate | Key Structural Influences |

|---|---|---|

| Fumarates (trans-isomer) | Some degradation observed | The trans-isomer configuration allows for some enzymatic action. mcgill.ca |

| Maleates (cis-isomer) | Slow to biodegrade | The cis-isomer orientation is more resistant to microbial breakdown. researchgate.net |

| Succinates (saturated) | Rapidly biodegraded | Rotational freedom of the central bond enhances susceptibility to enzymes. mdpi.com |

| Linear Alkyl Chains | Faster biodegradation | More easily metabolized by microorganisms. researchgate.net |

| Branched Alkyl Chains | Slower biodegradation, potential for persistent metabolites | Steric hindrance and formation of stable breakdown products. mdpi.commcgill.ca |

Identification of Transformation Products and Metabolites

The biodegradation of dialkyl fumarates proceeds through the enzymatic hydrolysis of the ester bonds. This process typically leads to the formation of the corresponding monoester and alcohol. For dihexyl fumarate, the initial transformation products would be monohexyl fumarate and hexanol.

Further degradation of monohexyl fumarate would yield fumaric acid, a naturally occurring compound that is an intermediate in the citric acid cycle in many organisms. ontosight.ai The hexanol would likely be oxidized to hexanoic acid. The fate of these initial metabolites is crucial. While fumaric acid is readily metabolized, the persistence of the alcohol and its corresponding carboxylic acid can be a concern, particularly with branched structures like 2-ethylhexanol, which can form persistent 2-ethylhexanoic acid. mdpi.com

Studies on dimethyl fumarate have shown that its metabolism can involve hydrolysis, conjugation with glutathione (B108866) (GSH), and entry into the tricarboxylic acid (TCA) cycle, ultimately leading to the formation of carbon dioxide, water, and citric acid. tandfonline.com While this compound has longer alkyl chains, a similar pathway involving initial hydrolysis followed by further metabolism of the resulting fumaric acid and hexanol is expected. Non-target chemical analysis has also identified compounds like di(2-ethylhexyl) fumarate (DEHF) in environmental samples, highlighting the importance of identifying such transformation products. researchgate.netacs.org

Aquatic and Terrestrial Environmental Pathways

The movement and transformation of this compound in the environment are governed by several physical and chemical processes. Its behavior in aquatic and terrestrial systems determines its potential for exposure to various organisms.

Adsorption/Desorption Dynamics in Soil and Sediment

The tendency of this compound to adsorb to soil and sediment particles influences its mobility and bioavailability. Hydrophobic compounds generally exhibit a higher affinity for organic matter in soil and sediment. researchgate.netmdpi.com The adsorption and desorption behavior is often described by the Freundlich isotherm, which provides parameters like the adsorption coefficient (Kf) and the organic carbon-normalized adsorption coefficient (Koc). regulations.gov

While specific Kf and Koc values for this compound were not found in the search results, data for similar compounds suggest that it would have a moderate tendency to adsorb to soil and sediment. For a related compound, the Freundlich Adsorption Coefficient (KF) values ranged from 2.3 to 8.1 L/kg, with corresponding KFOC values from 130 to 325 L/kg. regulations.gov This indicates that the compound is not strongly adsorbed and that sorption is relatively reversible. regulations.gov The degree of adsorption is influenced by soil properties such as organic matter content, particle size, and clay mineralogy. mdpi.com The desorption process is also critical, as it determines the potential for the compound to be released back into the water phase. mdpi.com

| Parameter | Significance in Environmental Fate | Influencing Factors |

|---|---|---|

| Adsorption (Sorption) | Reduces mobility in soil and water, affecting bioavailability. mdpi.com | Soil organic matter content, clay content, particle size. mdpi.com |

| Desorption | Determines the potential for the compound to be remobilized into the environment. mdpi.com | Strength of the initial adsorption bonds. regulations.gov |

| Freundlich Adsorption Coefficient (Kf) | Indicates the extent of adsorption to soil/sediment. regulations.gov | Chemical structure and soil properties. regulations.gov |

Volatilization and Phototransformation in Air and Water

Volatilization from water and soil surfaces and phototransformation in the atmosphere and water are other important environmental fate processes. The tendency of a chemical to volatilize from water is indicated by its Henry's Law constant. europa.eu For this compound, a low vapor pressure (estimated at 0.000020 mmHg at 25°C) suggests that volatilization from dry surfaces would be slow. thegoodscentscompany.com

Phototransformation, or degradation by sunlight, can occur in both the atmosphere and in water. europa.eu This process can break down the molecule into smaller, and sometimes more polar, transformation products. While specific data on the phototransformation of this compound is limited, the fumarate structure contains a carbon-carbon double bond that could be susceptible to photochemical reactions.

Sustainable Chemistry Approaches for this compound Production and Application

The principles of green and sustainable chemistry are increasingly being applied to the production and use of chemicals like this compound to minimize their environmental impact.

For production, a key sustainable approach is the use of bio-based feedstocks. Fumaric acid, a precursor to this compound, can be produced through the fermentation of renewable resources such as glucose. researchgate.netresearchgate.net This bio-based route is considered more environmentally friendly than the traditional petrochemical method, which relies on maleic anhydride (B1165640). researchgate.netresearchgate.net The use of biocatalysts or green acid catalysts for the esterification reaction to produce this compound is another sustainable approach that can reduce waste and avoid the use of harsh chemicals. researchgate.net

In terms of application, the design of "green" plasticizers focuses on creating molecules that are effective, have low toxicity, and are readily biodegradable into benign products. mdpi.com The selection of linear alkyl chains, like the hexyl groups in this compound, is a step towards designing more biodegradable plasticizers compared to those with branched chains that can lead to persistent metabolites. mdpi.comresearchgate.net The goal is to create a closed-loop life cycle where the plasticizer is derived from renewable resources and, at the end of its life, biodegrades back into the natural environment without causing harm.

Bio-based Feedstocks and Green Synthesis Routes

The pursuit of sustainability in the chemical industry has intensified research into bio-based feedstocks and green synthesis routes for compounds like this compound. This involves exploring renewable sources for its precursor molecules, fumaric acid and hexanol, and developing environmentally benign production processes.

Bio-based Fumaric Acid Production:

Fumaric acid, traditionally synthesized from petroleum-derived maleic anhydride, is a key building block for this compound. acs.org Significant strides have been made in producing fumaric acid through microbial fermentation, offering a renewable alternative. This bio-based approach aligns with the principles of a circular economy by utilizing renewable resources and potentially reducing the carbon footprint of subsequent products. thuenen.de

A notable development in this area is the FUMBIO (FUMarsäure BIObasiert) research project, a collaboration between BASF and several German universities. basf.comchemistryviews.orgpackagingeurope.com This project focuses on using a genetically modified bacterium, Basfia succiniciproducens, originally isolated from the rumen of a Holstein cow, to produce fumaric acid from sugar and carbon dioxide. acs.orgbasf.comchemistryviews.orgpackagingeurope.com The CO2 used in this fermentation process can be sourced from the off-gas of chemical production plants, contributing to carbon capture and utilization efforts. basf.compackagingeurope.com The project aims to develop a CO2-neutral production process for bio-based fumarate. basf.com Researchers are also investigating the use of enzymes in a process known as bio-catalysis to further refine the bio-based fumarate into biodegradable industrial products. basf.compackagingeurope.com

Other research efforts have focused on utilizing various agro-industrial residues as feedstocks for fumaric acid production. inrs.ca For instance, the Thünen-Institute has established an efficient biocatalytic route for producing fumaric acid from apple pomace and glucose, employing microorganisms with high tolerance to these substrates. thuenen.de Lignocellulosic biomass is another promising feedstock that is being explored for fumaric acid production through submerged fermentation with fungi like Rhizopus spp. thuenen.deinrs.ca The use of such renewable feedstocks not only makes the process more cost-competitive but also reduces the environmental impact by preventing the release of assimilable organic carbon. inrs.ca

Interactive Data Table: Bio-based Fumaric Acid Production Methods

| Feedstock | Microorganism/Process | Key Advantages | Research Initiative/Source |

| Sugar and CO2 | Genetically modified Basfia succiniciproducens | Potentially CO2-neutral, utilizes industrial off-gas. basf.compackagingeurope.com | FUMBIO Project (BASF and German Universities) basf.comchemistryviews.orgpackagingeurope.com |

| Apple Pomace, Glucose | Tolerant microorganisms (e.g., Rhizopus spp.) | Utilizes agricultural waste, reduces carbon footprint. thuenen.de | Thünen-Institute thuenen.de |

| Agro-industrial residues, Lignocellulosic biomass | Rhizopus oryzae (submerged fermentation) | Cost-competitive, prevents release of organic carbon. inrs.ca | Sebastian, J., et al. (2019) inrs.ca |

Bio-based Hexanol Production:

The alcohol component of this compound, 1-hexanol (B41254), is conventionally produced from petroleum-based feedstocks through energy-intensive processes. usda.govusda.gov The development of bio-based routes to 1-hexanol is crucial for creating a fully sustainable this compound.

Research is underway to develop novel pathways for the production of 1-hexanol from biomass-derived sugars. usda.gov These pathways aim to be high-yielding, environmentally benign, and cost-competitive. usda.gov One approach involves using engineered microbes with carbon-conserving pathways that minimize the loss of carbon as CO2, thereby improving theoretical yields. usda.gov ZymoChem Inc. has been developing an enzyme-based pathway to convert renewable feedstocks like corn stover and woody biomass into 1-hexanol. usda.gov Their process aims to be more economical and have a smaller environmental footprint than traditional petrochemical methods. usda.govusda.gov

Another innovative strategy involves the use of gas fermentation. The GoodByO project, for example, is developing a process using the acetogenic bacterium Clostridium carboxidivorans to produce bio-hexanol from the CO2 fraction of biogas and green hydrogen. europa.eu Similarly, research is being conducted on using genetically modified Clostridium ljungdahlii in bioelectrochemical systems to convert CO2 into butanol and hexanol. europa.eu While current production levels are modest, genetic engineering holds the potential to significantly increase yields. europa.eu The use of anaerobic fermentation of waste materials and gases is also being explored as a feedstock-flexible and energy-efficient technology for producing bioalcohols, including hexanol. udc.es

Interactive Data Table: Bio-based Hexanol Production Methods

| Feedstock | Microorganism/Process | Key Advantages | Research Initiative/Source |

| Biomass-derived sugars | Engineered microbes with carbon-conserving pathways | High-yielding, environmentally benign, cost-competitive. usda.govusda.gov | ZymoChem Inc. usda.govusda.gov |

| Biogas (CO2 fraction) and green H2 | Clostridium carboxidivorans (gas fermentation) | Utilizes waste streams, produces value-added products. europa.eu | GoodByO Project europa.eu |

| CO2 | Genetically modified Clostridium ljungdahlii (bioelectrochemical systems) | Converts CO2 into valuable chemicals, potential for increased yields. europa.eu | CORDIS Project europa.eu |

| Waste materials and gases | Anaerobic fermentation | Feedstock-flexible, energy-efficient. udc.es | Fernández-Naveira, Á., et al. (2018) udc.es |

Green Synthesis Routes:

Beyond bio-based feedstocks, green synthesis routes for this compound focus on minimizing waste, avoiding hazardous solvents, and improving energy efficiency. Traditional esterification processes often rely on catalysts and conditions that can be environmentally problematic. Research into more sustainable synthetic methods includes the use of solvent-free conditions and reusable catalysts. mdpi.com For example, the aza-Michael addition of 1,2,3,6-tetrahydrophthalimide (B42971) to symmetrical fumaric esters has been achieved efficiently in a solvent-free system. mdpi.com While this specific reaction is not for the synthesis of this compound, the principles of solvent-free synthesis are applicable. The development of metal-free cascade reactions also presents a more sustainable and energy-efficient way to build molecules, reducing reliance on toxic and rare metal reagents. su.se

Lifecycle Assessment Considerations for Fumarate Polymers

The environmental performance of bio-based polymers is a complex issue with various factors to consider. While they offer the advantage of being derived from renewable resources, their production can also have environmental impacts. wur.nl For instance, the manufacturing of polylactic acid (PLA), a common bioplastic, is an energy-intensive process that can release significant amounts of CO2. nichem.solutionsmdpi.com The cultivation of feedstocks for bioplastics also requires land, water, and energy. nichem.solutions

A comprehensive LCA of fumarate polymers would need to consider several impact categories, including:

Global Warming Potential (GWP): This assesses the greenhouse gas emissions throughout the polymer's lifecycle. Bio-based polymers have the potential for a lower GWP, especially if CO2 is consumed during the production of their feedstocks. chemistryviews.orgmdpi.com

Acidification Potential (AP) and Eutrophication Potential (EP): These relate to the release of substances that can cause acid rain and nutrient enrichment of water bodies, respectively. tandfonline.comresearchgate.net Agricultural practices for growing feedstocks can contribute to these impacts.

Energy Consumption: The energy required for feedstock cultivation, fermentation, polymerization, and processing is a key factor. nichem.solutionsmdpi.com

Land and Water Use: The amount of arable land and water needed to produce the bio-based feedstocks is a significant consideration. nichem.solutions

End-of-Life Scenarios: The biodegradability of fumarate polymers is a potential advantage, but the actual environmental benefit depends on the conditions of their disposal (e.g., industrial composting vs. landfill). nichem.solutions

Studies comparing bio-based and fossil-based polymers have shown significant variation in environmental impacts depending on the specific polymer, feedstock, and production process. whiterose.ac.uk Therefore, it is not always possible to definitively state that a bio-based polymer has a lower environmental impact than its fossil-based counterpart across all categories. whiterose.ac.uk For fumarate polymers, the use of waste streams as feedstocks and the development of energy-efficient conversion technologies will be crucial for improving their lifecycle environmental performance. usda.goveuropa.eu

Ultimately, a thorough LCA for this compound-containing polymers should compare them to conventional materials to identify trade-offs and guide the development of more sustainable products. tandfonline.com

Advanced Analytical Characterization Methodologies for Dihexyl Fumarate and Its Polymers

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the chemical structure of both the dihexyl fumarate (B1241708) monomer and its resulting polymers. researchgate.netnumberanalytics.com These techniques provide detailed information about the arrangement of atoms and functional groups within the molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of dihexyl fumarate and its polymers. researchgate.netnumberanalytics.com ¹H-NMR and ¹³C-NMR are used to map the carbon and hydrogen framework of the molecules.

For this compound, the ¹H-NMR spectrum provides distinct signals that confirm the presence of the hexyl ester groups and the fumarate double bond. nih.gov The protons on the trans-configured double bond (=CH) typically appear as a singlet. The protons of the hexyl chain show characteristic multiplets, including a triplet for the terminal methyl (CH₃) group and a triplet for the methylene (B1212753) group adjacent to the ester oxygen (OCH₂). nih.govunlp.edu.ar

In the case of poly(this compound), the disappearance of the signal corresponding to the vinyl protons and the appearance of new signals in the aliphatic region of the ¹H-NMR spectrum confirm successful polymerization. researchgate.net

¹³C-NMR spectroscopy complements the proton data by providing information on the carbon skeleton. researchgate.net Key signals for the this compound monomer include those for the carboxyl carbon (C=O), the vinylic carbons (-CH=CH-), and the various carbons of the hexyl chain. nih.gov Upon polymerization, the signals for the vinylic carbons are replaced by signals corresponding to the saturated carbons of the polymer backbone. The stereochemical configuration (tacticity) of poly(dialkyl fumarate)s can also be investigated using ¹³C-NMR, which can distinguish between meso and racemic diads in the polymer chain.

Table 1: Representative NMR Chemical Shifts (δ) for this compound Analysis

| Nucleus | Functional Group | Monomer (this compound) | Poly(this compound) |

|---|---|---|---|

| ¹H-NMR | Vinylic Protons (-CH=CH-) | ~6.8 ppm (singlet) | Signal disappears |

| Methylene Protons (-OCH₂-) | ~4.2 ppm (triplet) | ~4.0-4.2 ppm (broad) | |

| Main Chain Protons (>CH-CH<) | Not Applicable | ~2.7-3.0 ppm (broad) | |

| Terminal Methyl Protons (-CH₃) | ~0.9 ppm (triplet) | ~0.9 ppm (broad) | |

| ¹³C-NMR | Carbonyl Carbon (C=O) | ~165 ppm | ~170-175 ppm |

| Vinylic Carbon (-CH=CH-) | ~134 ppm | Signal disappears | |

| Main Chain Carbon (>CH-CH<) | Not Applicable | ~45-50 ppm | |

| Methylene Carbon (-OCH₂-) | ~65 ppm | ~65-67 ppm |

Note: Exact chemical shifts can vary depending on the solvent and instrument used.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a rapid and sensitive technique used to identify functional groups present in a sample. numberanalytics.com For this compound and its polymers, FTIR is used to confirm the ester functionality and monitor the polymerization process. nih.govresearchgate.net

The FTIR spectrum of the this compound monomer shows several characteristic absorption bands. nih.gov A strong peak around 1720-1740 cm⁻¹ is indicative of the C=O stretching of the ester group. unlp.edu.ar The C-O stretching vibrations of the ester linkage appear in the region of 1100-1300 cm⁻¹. unlp.edu.ar The presence of the C=C double bond is confirmed by a peak around 1645 cm⁻¹, and the C-H stretching of the vinyl group can be observed around 3080 cm⁻¹.

During polymerization, the absorption bands corresponding to the C=C double bond and its associated C-H bonds diminish or disappear, indicating the conversion of the monomer into the saturated polymer backbone. researchgate.net The strong ester C=O peak remains a prominent feature in the spectrum of the polymer. researchgate.net

Table 2: Key FTIR Absorption Bands for this compound Characterization

| Wavenumber (cm⁻¹) | Vibrational Mode | Assignment | Observation in Monomer vs. Polymer |

|---|---|---|---|

| ~2850-2960 | C-H Stretch | Aliphatic (Hexyl Chain) | Present in both monomer and polymer |

| ~1720-1740 | C=O Stretch | Ester Carbonyl | Strong band present in both monomer and polymer. unlp.edu.ar |

| ~1645 | C=C Stretch | Fumarate Double Bond | Present in monomer, disappears or significantly reduces in polymer |

| ~1100-1300 | C-O Stretch | Ester Linkage | Present in both monomer and polymer. unlp.edu.ar |

Source: Data compiled from multiple research findings. nih.govunlp.edu.arresearchgate.net

Chromatographic and Separation Techniques

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. mdpi.com For the analysis of this compound polymers, chromatographic methods are essential for determining molecular weight characteristics and identifying smaller molecules, such as degradation products. numberanalytics.comacs.org

Size Exclusion Chromatography (SEC) for Molecular Weight Distribution

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the primary technique for determining the molecular weight distribution (MWD) of polymers. paint.org SEC separates molecules based on their hydrodynamic volume in solution. paint.org Larger molecules elute from the chromatography column faster than smaller molecules. paint.org

For poly(this compound) and its copolymers, SEC is used to measure key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). researchgate.nettandfonline.com This information is critical as the molecular weight and its distribution significantly influence the physical and mechanical properties of the polymer. The analysis is typically performed using a solvent like tetrahydrofuran (B95107) (THF) and calibrated with polymer standards, such as polystyrene. acs.org Studies on copolymers of dioctyl fumarate have utilized SEC to determine weight average molecular weights and PDI. unlp.edu.arresearchgate.nettandfonline.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net It is particularly useful for identifying the volatile and semi-volatile products that result from the thermal degradation of polymers. uva.nlplymouth.ac.uk

In the context of poly(dialkyl fumarate)s, GC-MS is employed to analyze the products formed when the polymer is heated to high temperatures. unlp.edu.ar This analysis helps in understanding the degradation mechanism. For instance, the thermal degradation of some poly(dialkyl fumarate)s yields the corresponding alcohol and the original monomer as the primary products. unlp.edu.ar The identification of these products provides insight into the thermal stability and the pathways of polymer decomposition, which can involve side-group elimination or main-chain scission. unlp.edu.arresearchgate.net

Table 3: Chromatographic Techniques for Polymer Analysis

| Technique | Principle of Separation | Information Obtained for Poly(this compound) |

|---|---|---|

| Size Exclusion Chromatography (SEC/GPC) | Hydrodynamic volume in solution. paint.org | Number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI). researchgate.nettandfonline.com |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Partitioning between a stationary phase and a mobile gas phase, followed by mass-to-charge ratio detection. researchgate.net | Identification of volatile and semi-volatile thermal degradation products (e.g., hexanol, this compound monomer). unlp.edu.ar |

Thermal Analysis Techniques

Thermal analysis comprises a group of techniques where a physical property of a substance is measured as a function of temperature while the substance is subjected to a controlled temperature program. numberanalytics.com These methods are vital for evaluating the thermal stability and phase behavior of polymeric materials. researchgate.netresearchgate.net

Key thermal analysis techniques for poly(this compound) include Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. DSC is used to determine thermal transitions such as the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc). mdpi.com The glass transition temperature is a particularly important property as it defines the transition from a rigid, glassy state to a more flexible, rubbery state. This transition is influenced by the polymer's main chain rigidity and the size of the alkyl ester side chains. mdpi.com Some studies on poly(dialkyl fumarate)s have reported the presence of multiple thermal transitions, which are investigated using DSC. researchgate.netmdpi.com

Table 4: Thermal Analysis Data for Fumarate Polymers

| Technique | Property Measured | Key Findings for Poly(dialkyl fumarate)s |

|---|---|---|

| Thermogravimetric Analysis (TGA) | Mass loss vs. Temperature | High thermal stability, with degradation often occurring in one or two distinct stages. unlp.edu.ar Initial decomposition temperatures can be above 250 °C. unlp.edu.ar |

| Differential Scanning Calorimetry (DSC) | Heat flow vs. Temperature | Determination of glass transition temperature (Tg) and other thermal events. mdpi.com The Tg can be modulated by copolymerization. unlp.edu.ar |

Source: Data compiled from multiple research findings. unlp.edu.armdpi.com

Differential Scanning Calorimetry (DSC) for Thermal Transitions and Stability

Differential Scanning Calorimetry (DSC) is a fundamental thermoanalytical technique used to investigate the thermal properties of polymers, including those based on this compound. researchgate.net By measuring the difference in heat flow between a sample and a reference as a function of temperature, DSC can identify key thermal transitions and provide insights into the material's stability. researchgate.netlabmanager.com

The solid-state polymerization of various dialkyl fumarates (DAFs) has been successfully investigated using DSC, which can be used to determine the activation energy and reaction order of the polymerization process. researchgate.net For poly(dialkyl fumarate)s, which are often amorphous, the most significant thermal event observed by DSC is the glass transition temperature (Tg). The Tg represents the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. mdpi.com This parameter is critical as it defines the upper service temperature of the material in many applications. For example, in studies of copolymers of dioctyl fumarate (a close structural analogue to this compound) and styrene (B11656), DSC was used to measure the Tg of the resulting materials. unlp.edu.artandfonline.com These measurements are typically performed by heating a small sample (~10 mg) at a controlled rate, such as 10 °C/min, under an inert nitrogen atmosphere. unlp.edu.ar

DSC thermograms can also reveal other thermal events such as melting (for crystalline polymers), crystallization, and the heat capacity of the material. mdpi.comillinois.edu While homopolymers of dialkyl fumarates are generally amorphous, copolymers or blends may exhibit more complex thermal behavior. mdpi.comunlp.edu.ar The stability of a material can also be assessed, as DSC can detect the onset of degradation, often seen as an exothermic or endothermic deviation from the baseline at high temperatures. acs.org

Research Findings from DSC Analysis of Fumarate Copolymers:

In a study on poly(dioctyl fumarate-co-styrene) copolymers, DSC was employed to determine the glass transition temperatures. The data, as shown in the table below, illustrates how the Tg varies with copolymer composition. This type of analysis is directly applicable to understanding the thermal behavior of copolymers containing this compound.

| Copolymer Sample | Fumarate Mole Fraction in Copolymer (F | Glass Transition Temperature (Tg) (°C) |

| PFS1 | 0.28 | 85.5 |

| PFS2 | 0.35 | 65.2 |

| PFS3 | 0.44 | 50.1 |

| Data adapted from a study on dioctyl fumarate copolymers, which serves as a proxy for the expected behavior of this compound copolymers. unlp.edu.ar |

This table demonstrates that as the proportion of the flexible fumarate component increases, the glass transition temperature of the copolymer decreases.

Thermogravimetric Analysis (TGA) for Thermal Degradation Profiles

Thermogravimetric Analysis (TGA) is an essential technique for evaluating the thermal stability and degradation profile of polymeric materials, including poly(this compound). waters.comnexus-analytics.com.my TGA continuously measures the mass of a sample as it is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air). conicet.gov.ar The resulting data, a TGA curve, plots mass loss versus temperature, providing critical information about the temperatures at which degradation occurs. netzsch.com

For polymers, TGA is used to determine the onset temperature of decomposition, the temperatures of maximum degradation rates, and the amount of residual mass at the end of the analysis. nexus-analytics.com.myconicet.gov.ar This information is vital for defining the processing window and the maximum service temperature for a polymer. unlp.edu.arwaters.com Studies on various poly(dialkyl fumarate)s and their copolymers have utilized TGA to assess their thermal stability. researchgate.netresearchgate.netresearchgate.net For instance, the thermal stability of copolymers of dioctyl fumarate and styrene was analyzed by TGA to ensure that the temperature used for blending them with bitumen would not cause degradation. unlp.edu.artandfonline.com

The degradation of poly(dialkyl fumarate)s can proceed through different mechanisms, including de-esterification and main-chain scission, which can be elucidated by analyzing the TGA data in conjunction with techniques that identify the evolved gases, such as TGA coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR). netzsch.com

Typical TGA Experimental Parameters and Findings:

A typical TGA experiment involves heating a sample of 10–15 mg at a rate of 10 °C/min over a temperature range of 25–700 °C under a nitrogen atmosphere. unlp.edu.ar The table below presents representative data from the TGA of fumarate-based copolymers, indicating the onset temperature of degradation (Tonset), which is a key indicator of thermal stability.

| Polymer Sample | Tonset (°C) | Temperature at 50% Mass Loss (°C) |

| Poly(diethyl fumarate) | ~250 | ~320 |

| Poly(dioctyl fumarate-co-styrene) | ~300 | ~380 |

| Poly(di-n-docosyl fumarate-co-vinyl acetate) | ~220 | ~350 |